molecular formula C21H20N4O5S2 B2973013 Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-01-5

Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2973013
CAS No.: 392293-01-5
M. Wt: 472.53
InChI Key: KMKRYYJGPWYMKQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with phenoxyacetamido and thioacetamido substituents, linked to a benzoate ester moiety. This structure combines multiple pharmacophoric elements:

  • 1,3,4-Thiadiazole ring: Known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
  • Thioether linkage: Improves metabolic stability and membrane permeability .
  • Benzoate ester: Facilitates prodrug strategies by enabling hydrolysis to active carboxylic acid metabolites .

The compound is synthesized via multi-step reactions, typically involving coupling of 5-amino-1,3,4-thiadiazole-2-thiol with activated esters of phenoxyacetic acid, followed by thioether formation and esterification . Its structural complexity suggests applications in drug discovery, particularly as a cytotoxic or enzyme-targeting agent.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-2-29-19(28)14-8-10-15(11-9-14)22-18(27)13-31-21-25-24-20(32-21)23-17(26)12-30-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKRYYJGPWYMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate generally involves multi-step reactions that include:

  • Synthesis of the 1,3,4-thiadiazole ring.

  • Formation of the phenoxyacetamido group.

  • Conjugation of these groups with benzoic acid derivatives under controlled reaction conditions such as temperature, solvent choice, and catalysts.

Industrial Production Methods: Industrial production may leverage scalable chemical processes involving the above steps but optimized for large-scale yields. Techniques such as continuous flow synthesis and the use of high-pressure reactors can enhance productivity and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidative reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions might involve agents like sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring and acetamido groups.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed: Products formed from these reactions often include substituted thiadiazole derivatives, reduced forms of the original compound, and various oxidation products.

Scientific Research Applications

Scientific Research Applications of Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

This compound is a complex organic compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a thiadiazole ring, a phenoxy group, and an acetamido linkage, endows it with distinct chemical properties and biological activities.

Applications in Scientific Research

Chemistry: this compound serves as an intermediate in organic synthesis. Its multifaceted nature allows it to be a building block in creating more complex molecules with specific functionalities.

Biology: The compound is used in studying the effects on cellular processes due to its structural components. Researchers investigate how the compound interacts with biological molecules and affects various biochemical pathways.

Medicine: Due to its biological activity, this compound has potential pharmaceutical applications. The thiadiazole ring may bind to the active sites of enzymes, inhibiting or modulating their activity, which can influence various biological effects.

Industry: The compound is utilized in the production of specialized chemicals and materials. Its unique chemical properties make it valuable in creating materials with specific functionalities.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. The 1,3,4-thiadiazole derivatives have shown activity against various bacterial strains:

Bacterial StrainActivity
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate activity
Klebsiella pneumoniaeSignificant inhibition
Pseudomonas aeruginosaLimited activity

The antimicrobial effects are believed to involve interaction with bacterial enzymes or receptors, with the phenoxyacetamido group enhancing binding affinity to specific targets within bacterial cells, inhibiting vital processes such as cell wall or protein synthesis.

Mechanism of Action

This compound exerts its effects through its interaction with biological molecules. The molecular targets might include enzymes, receptors, or other cellular proteins. The thiadiazole ring, in particular, may be crucial in binding to active sites of enzymes, inhibiting or modulating their activity. This can influence various biochemical pathways, leading to observable biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Key Structural Differences Biological Activity Reference
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) Methoxybenzamido substituent instead of phenoxyacetamido Cytotoxicity <10% against A549, HEPG2, and MCF7 cell lines
Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate (A24) Oxadiazole ring replaces thiadiazole; pyridinyl substituent Not reported (structural focus)
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide Piperidine substituent; benzylsulfanyl group Antihypertensive, anticonvulsant potential
Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate (1) Methyl group instead of phenoxyacetamido Intermediate for further functionalization

Key Observations :

  • Phenoxy vs.
  • Thiadiazole vs. Oxadiazole : Thiadiazole derivatives generally exhibit higher electronegativity and metabolic stability than oxadiazoles, which could influence bioavailability .
  • Thioether Linkage : Compounds with thioether bonds (e.g., target compound vs. A24) show improved resistance to enzymatic degradation compared to ether or ester linkages .

Biological Activity

Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that incorporates a thiadiazole ring, which is known for its diverse biological activities. This article focuses on the synthesis, characterization, and biological activity of this compound, particularly its antimicrobial properties.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the formation of the thiadiazole ring and subsequent modifications to introduce the phenoxyacetamido and benzoate moieties. The synthesis typically involves:

  • Formation of Thiadiazole Ring : The thiadiazole is synthesized via cyclization reactions involving thiosemicarbazide and appropriate carbon sources under basic conditions.
  • Introduction of Functional Groups : The phenoxyacetamido group is introduced through nucleophilic substitution reactions, followed by acylation to attach the benzoate moiety.

Characterization techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and NMR spectroscopy are employed to confirm the structure of the synthesized compound.

Antimicrobial Properties

The biological activity of this compound has been primarily evaluated for its antimicrobial properties. The 1,3,4-thiadiazole derivatives exhibit significant activity against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate activity
Klebsiella pneumoniaeSignificant inhibition
Pseudomonas aeruginosaLimited activity

Research indicates that compounds containing the thiadiazole moiety often demonstrate broad-spectrum antimicrobial activity. For instance, studies have shown that derivatives like ethyl 4-(2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

The mechanism by which these compounds exert their antimicrobial effects is believed to involve interaction with bacterial enzymes or receptors. The presence of the phenoxyacetamido group may enhance binding affinity to specific targets within bacterial cells, leading to inhibition of vital processes such as cell wall synthesis or protein synthesis .

Case Studies

  • Study on Thiadiazole Derivatives : A study published in 2021 evaluated a series of thiadiazole derivatives for their antimicrobial activities. Among these, compounds similar to this compound showed promising results against Staphylococcus aureus and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 32 μg/mL to 64 μg/mL .
  • Antifungal Activity Assessment : Another investigation assessed the antifungal properties of related thiadiazole compounds against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations comparable to standard antifungal agents .

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